molecular formula C11H14BrNO B1270394 4-(3-Bromobenzyl)morpholine CAS No. 364793-82-8

4-(3-Bromobenzyl)morpholine

Katalognummer B1270394
CAS-Nummer: 364793-82-8
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: DQGAMPWGTUCNGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds to 4-(3-Bromobenzyl)morpholine involves several chemical routes and intermediates. For example, Luo Lingyan et al. (2011) outlined two synthetic routes from bromobenzene to 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for certain anticoagulants, achieving overall yields of about 32% and 47% through different reaction sequences (Luo Lingyan et al., 2011). These methods demonstrate the versatility and complexity of synthesizing morpholine derivatives through various chemical transformations.

Molecular Structure Analysis

Zhang et al. (2012) synthesized and studied the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine, a compound related to 4-(3-Bromobenzyl)morpholine. The study provided insights into the crystallographic arrangement, showing the morpholine ring adopting a chair conformation and highlighting intermolecular π-π interactions within the crystal structure (Zhang et al., 2012).

Chemical Reactions and Properties

Jun He et al. (2016) discussed the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as the key intermediate formed by intramolecular nucleophilic attack. This study exemplifies the type of chemical reactions 4-(3-Bromobenzyl)morpholine could undergo, highlighting the role of bromine in facilitating nucleophilic attacks and the synthesis of complex structures (Jun He et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Antibacterial Study :

    • A study by Aziz‐ur‐Rehman et al. (2016) discussed the synthesis of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives. These compounds showed good inhibitory action against various strains of gram-negative bacteria.
  • α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities :

    • Research by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives containing morpholine rings, which exhibited α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A particular derivative was more potent than acarbose, a standard drug, in these activities.
  • Antioxidant Effect of Bromophenols :

    • Olsen et al. (2013) in their study on bromophenols isolated from red algae Marine Drugs found that these compounds, including ones related to 4-(3-Bromobenzyl)morpholine, showed significant antioxidant activity in cellular assays.
  • Crystallographic and Theoretical Exploration :

    • A study by Al-Mutairi et al. (2021) analyzed the crystal structures of compounds related to 4-(3-Bromobenzyl)morpholine, which showed potential as chemotherapeutic agents. The study provided insights into the intermolecular interactions and energetics of these compounds.
  • Synthesis of 4-(4-Aminophenyl)-3-morpholinone :

    • The synthesis of 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, was described by Luo Lingyan et al. (2011). This synthesis involved bromobenzene, indicating a connection to 4-(3-Bromobenzyl)morpholine.
  • Discovery of Non-Nitrogen Containing Morpholine Isostere :

    • Hobbs et al. (2019) discussed the discovery of a non-nitrogen containing morpholine isostere, beneficial in PI3K and PIKKs inhibition, related to the pharmacophore of 4-(Pyrimidin-4-yl)morpholines Journal of Medicinal Chemistry.

Eigenschaften

IUPAC Name

4-[(3-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGAMPWGTUCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354809
Record name 4-(3-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzyl)morpholine

CAS RN

364793-82-8
Record name 4-(3-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Bromobenzyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (0.5 g, 5.8 mmol) in acetonitrile (5 ml) was added K2CO3 (2.4 g, 17.44 mmol), followed by 3-bromobenzyl bromide (1.45 g, 5.8 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was purified by column chromatography using a mixture of 5% ethyl acetate/hexane as an eluent to get the desired compound as a white solid (700 mg, 35%). 1H NMR (400 MHz, DMSO-d6) δ 7.26 (d, J=8.3 Hz, 2H), 7.19-7.15 (m, 2H), 5.18 (s, 2H), 3.56 (t, J=4.6 Hz, 4H), 2.58 (t, J=4.4 Hz, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromobenzyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromobenzyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromobenzyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromobenzyl)morpholine
Reactant of Route 6
4-(3-Bromobenzyl)morpholine

Citations

For This Compound
1
Citations
JH Ferguson, Z De Los Santos, SN Devi… - Journal of Enzyme …, 2017 - Taylor & Francis
While progress has been made in treating cancer, cytotoxic chemotherapeutic agents are still the most widely used drugs and are associated with severe side-effects. Drugs that target …
Number of citations: 9 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.